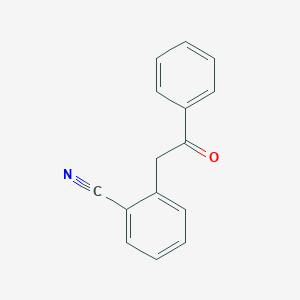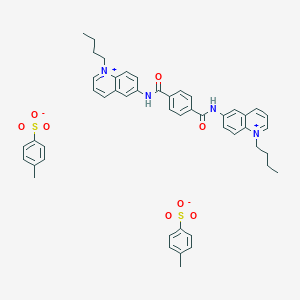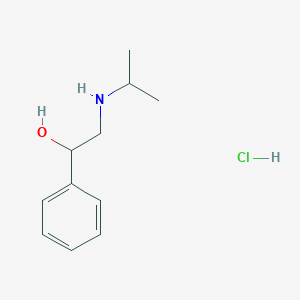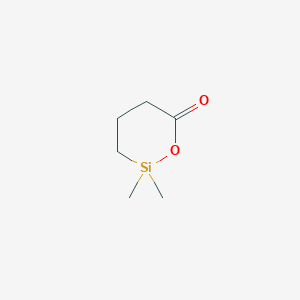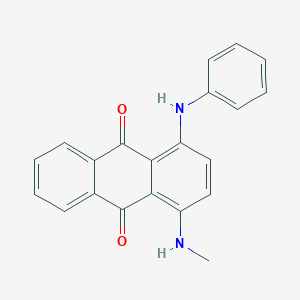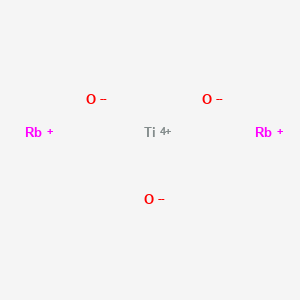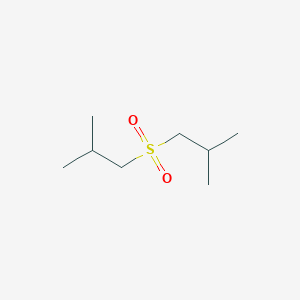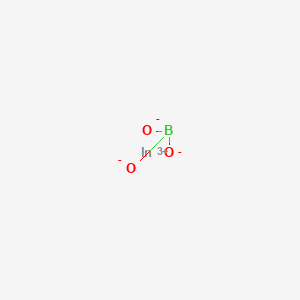
Boron indium(3+) trioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boron indium(3+) trioxide, also known as BIBO, is a compound composed of boron, indium, and oxygen. It has gained attention in recent years due to its unique properties and potential applications in various fields of research.
Wirkmechanismus
The exact mechanism of action of Boron indium(3+) trioxide is not fully understood. However, studies have shown that Boron indium(3+) trioxide can induce apoptosis (cell death) in cancer cells through the activation of caspase enzymes. Boron indium(3+) trioxide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis (the formation of new blood vessels).
Biochemische Und Physiologische Effekte
Boron indium(3+) trioxide has been shown to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. In animal studies, Boron indium(3+) trioxide has been shown to accumulate in tumor tissues, indicating its potential as a targeted anticancer agent. Boron indium(3+) trioxide has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Boron indium(3+) trioxide is its high stability and low toxicity, making it suitable for use in lab experiments. However, Boron indium(3+) trioxide is relatively expensive and difficult to synthesize, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research and development of Boron indium(3+) trioxide. One potential application is in the field of nanomedicine, where Boron indium(3+) trioxide could be used as a drug delivery system for targeted cancer therapy. Another potential application is in the development of new materials for energy storage and conversion. Additionally, further studies are needed to fully understand the mechanism of action of Boron indium(3+) trioxide and its potential applications in biomedicine and other fields of research.
Conclusion
In conclusion, Boron indium(3+) trioxide is a promising compound with unique properties and potential applications in various fields of research. Its low toxicity and high biocompatibility make it a promising candidate for biomedical applications, while its stability and nonlinear optical properties make it suitable for use in optoelectronics and other areas of research. Further studies are needed to fully understand the mechanism of action of Boron indium(3+) trioxide and its potential applications in various fields.
Synthesemethoden
Boron indium(3+) trioxide can be synthesized through a sol-gel method, which involves the hydrolysis of metal alkoxides in a solvent. The resulting gel is then heated at high temperatures to form the final product. Another method involves the reaction of boron oxide with indium oxide in the presence of oxygen at high temperatures.
Wissenschaftliche Forschungsanwendungen
Boron indium(3+) trioxide has shown potential applications in various fields of research, including optoelectronics, photocatalysis, and biomedicine. In optoelectronics, Boron indium(3+) trioxide has been used as a nonlinear optical crystal for frequency conversion and laser technology. In photocatalysis, Boron indium(3+) trioxide has been used as a catalyst for the degradation of organic pollutants in water. In biomedicine, Boron indium(3+) trioxide has shown potential as an anticancer agent and as a contrast agent for magnetic resonance imaging (MRI).
Eigenschaften
CAS-Nummer |
13709-93-8 |
|---|---|
Produktname |
Boron indium(3+) trioxide |
Molekularformel |
BInO3 |
Molekulargewicht |
173.63 g/mol |
IUPAC-Name |
indium(3+);borate |
InChI |
InChI=1S/BO3.In/c2-1(3)4;/q-3;+3 |
InChI-Schlüssel |
JNOXFAKBEFRROH-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].[In+3] |
Kanonische SMILES |
B([O-])([O-])[O-].[In+3] |
Andere CAS-Nummern |
13709-93-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



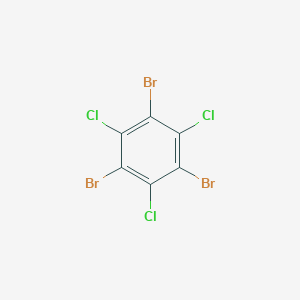
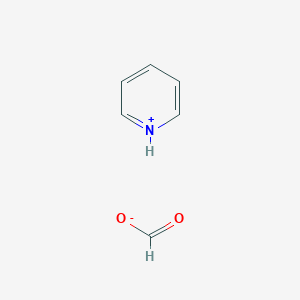
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
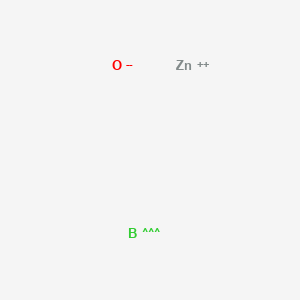
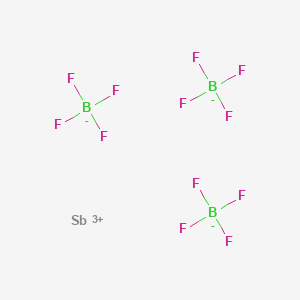
![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)
